Afatinib Impurity

Description

Conceptual Framework of Pharmaceutical Impurities in Drug Development

In the development and manufacturing of pharmaceuticals, an impurity is any component present in a drug substance or final drug product that is not the desired chemical entity. pharmainfo.inuspnf.com These materials can be organic, inorganic, or residual solvents remaining from the synthesis process. pharmainfo.inwisdomlib.org Organic impurities are often the most scrutinized as they can arise from various stages, including the starting materials, by-products of the chemical synthesis, intermediates, or subsequent degradation of the drug substance. pharmainfo.inaquigenbio.com Inorganic impurities may stem from the manufacturing process itself, such as reagents, catalysts, or heavy metals. pharmainfo.inuspnf.com Residual solvents are liquids used during production that are not completely removed. pharmainfo.inuspnf.com

The presence of impurities, even in minute quantities, can significantly affect the safety and efficacy of a drug. wisdomlib.orgaquigenbio.com Therefore, regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control and monitoring of impurities. longdom.org The fundamental principle is to ensure that impurity levels are controlled throughout development to guarantee the safety and quality of the final pharmaceutical product. uspnf.com This involves a rigorous process of detection, identification, and qualification to understand the potential risks associated with each impurity. pharmainfo.in

Significance of Impurity Profiling in Active Pharmaceutical Ingredient (API) Quality and Control

Impurity profiling is the systematic process of identifying, quantifying, and controlling the impurities present in an Active Pharmaceutical Ingredient (API). globalpharmatek.compharmaffiliates.com This practice is a mandatory requirement for new drug applications and is crucial for several reasons. globalpharmatek.com

First and foremost, impurity profiling is essential for patient safety. pharmaffiliates.com Some impurities can be toxic, mutagenic, or carcinogenic, posing significant health risks. biomedres.us Regulatory guidelines, such as ICH Q3A/Q3B, set specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. pharmaffiliates.com For instance, the identification threshold for impurities in APIs with a maximum daily dose of up to 2 grams per day is 0.10%. pharmaffiliates.com

Secondly, impurity profiling ensures the efficacy and stability of the drug product. aquigenbio.com Impurities can potentially alter a drug's stability, leading to degradation that reduces its potency and shelf life. longdom.orgbiomedres.us By understanding the impurity profile, manufacturers can establish appropriate storage conditions and expiration dates. longdom.orgglobalpharmatek.com

Finally, this process is integral to quality control and regulatory compliance. globalpharmatek.compharmaffiliates.com A consistent impurity profile from batch to batch is a hallmark of a well-controlled and robust manufacturing process. grace.com It provides valuable insights into the synthesis process, allowing for optimization to minimize the formation of process-related impurities. aquigenbio.comglobalpharmatek.com Advanced analytical techniques are employed to validate methods for detecting and quantifying these impurities, ensuring accuracy and reliability. globalpharmatek.com

Overview of Afatinib (B358) as a Model Compound for Impurity Research

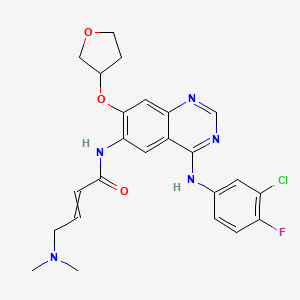

Afatinib is a potent, irreversible inhibitor of the ErbB family of tyrosine kinases, used in the treatment of certain types of non-small cell lung cancer (NSCLC). syncsci.comnih.gov Its chemical name is (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide. daicelpharmastandards.com The complexity of its synthesis and its potential for degradation make Afatinib a relevant and instructive model for impurity research. syncsci.comjestr.org

The manufacturing process of Afatinib involves multiple steps, including nitro-reduction, amidation, and salification. syncsci.comscispace.com Such multi-step syntheses inherently carry the risk of generating process-related impurities, such as unreacted intermediates or by-products from side reactions. aquigenbio.comsyncsci.com Furthermore, the Afatinib molecule itself can degrade under various stress conditions like hydrolysis and oxidation, leading to the formation of degradation products. researchgate.netjoac.info Research has shown that Afatinib is unstable under hydrolytic (acidic and basic) and oxidative conditions. researchgate.netjoac.info Given these factors, a thorough investigation into its potential impurities is critical to ensure the quality, safety, and efficacy of the final drug product. syncsci.com

Scope and Objectives of Academic Research on Afatinib Impurities

Academic and industrial research on Afatinib impurities focuses on several key objectives to ensure the drug's quality and safety, in line with regulatory expectations. A primary goal is the identification, isolation, and structural elucidation of unknown impurities that appear during synthesis and storage. syncsci.comsyncsci.com This involves the use of sophisticated analytical techniques to characterize impurities present at levels often below 0.10%. scispace.com

A significant part of this research involves conducting forced degradation studies. syncsci.comresearchgate.net By subjecting Afatinib to harsh conditions (e.g., acid, base, oxidation, heat, light), researchers can intentionally generate degradation products. researchgate.netjoac.info This helps in identifying potential degradants that might form under normal storage conditions and allows for the development of stability-indicating analytical methods. joac.info

Another major objective is the development and validation of sensitive and specific analytical methods, primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), to separate and quantify Afatinib and its impurities. syncsci.comresearchgate.net These methods must be robust enough for routine quality control and capable of detecting impurities at very low levels. syncsci.comresearchgate.net

Finally, research aims to understand the formation pathways of these impurities. syncsci.comresearchgate.net By understanding how and why an impurity is formed, the manufacturing process can be optimized to control its presence to an acceptable level, ensuring the final product meets the stringent requirements set by regulatory agencies. syncsci.comjestr.org

Detailed Research Findings on Afatinib Impurities

Comprehensive research has been undertaken to identify, characterize, and control impurities in Afatinib. These studies utilize forced degradation and analysis of manufacturing batches to create a complete impurity profile.

One study identified four major impurities in laboratory batches of Afatinib Dimaleate, present in ranges from 0.08% to 0.30%. syncsci.comscispace.com These were classified as process-related or degradation impurities. Through forced degradation studies, specific impurities were linked to specific stress conditions. For example, treatment with hydrogen peroxide led to the formation of Afatinib N-Oxide, while degradation under basic conditions produced a "hydroxy impurity." syncsci.com

Another investigation subjected Afatinib to a full range of stress conditions as per ICH guidelines and identified a total of eleven previously unknown degradation products using LC-Q-TOF/MS/MS. researchgate.net Two of the major degradation products were isolated and their structures were confirmed by NMR. researchgate.net

The tables below summarize some of the key impurities identified in these research efforts.

Table 1: Process-Related and Degradation Impurities of Afatinib

| Impurity Name | Chemical Name | Type | Source / Formation Condition |

| Acetamide (B32628) Impurity | (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6- yl) acetamide | Process Impurity | Identified during process development studies. syncsci.comscispace.com |

| Hydroxy Impurity | 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5- Hydroxypyrrolidin-2-one | Degradation Impurity | Formed under basic degradation conditions. syncsci.comsyncsci.com |

| Afatinib N-Oxide | Not specified | Degradation Impurity | Formed under oxidative degradation conditions (hydrogen peroxide). syncsci.comsyncsci.com |

| Intermediate-1 | N4-(3-chloro-4-fluorophenyl)-7- [[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine | Process & Degradation | An intermediate from the synthesis process. syncsci.comsyncsci.com |

Table 2: Degradation Products (DPs) Identified via Forced Degradation Studies

| Degradation Product ID | Formation Condition | Notes |

| AFA-DP1 | Acid Hydrolysis | One of two degradants identified in acid hydrolysis. joac.info |

| AFA-DP2 | Acid & Base Hydrolysis | Formed under both acidic and basic conditions. joac.info |

| AFA-DP3 | Base Hydrolysis | The primary degradant formed in base hydrolysis. joac.info |

| AFA-DP4 | Peroxide Mediated Oxidation | Formed under oxidative stress. joac.info |

| DP2 & DP3 | General Hydrolysis | Two major degradation products isolated and characterized by NMR. researchgate.net |

| DP6 & DP9 | Alkaline Conditions | Two degradation products observed specifically in alkaline conditions. researchgate.net |

| Multiple DPs (DP1, DP3, DP4, etc.) | Photolytic Degradation | Six novel degradation products were observed under photolytic stress. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Classification and Origin of Afatinib Impurities

Process-Related Impurities in Afatinib (B358) Synthesis

Process-related impurities are substances that are introduced or created during the synthesis of the active pharmaceutical ingredient (API). These can include by-products of side reactions, unreacted starting materials, intermediates, and residues of chemicals used in the process.

During the synthesis of Afatinib, unintended side reactions can occur, leading to the formation of by-products. A notable example is a process impurity identified as (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6- yl) acetamide (B32628), also referred to as the acetamide impurity. syncsci.comscispace.com This impurity was consistently observed during developmental batches. syncsci.com

The formation of the acetamide impurity is linked to the amidation step in the synthesis. syncsci.com It arises from a reaction between an essential intermediate, N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1), and acetic acid. syncsci.comsyncsci.com The source of this acetic acid was traced back to the solvent N,N-dimethylacetamide, which was found to contain catalytic amounts of it. syncsci.comsyncsci.com Furthermore, it was discovered that N,N-dimethylacetamide could degrade into acetic acid in the presence of excess thionyl chloride (used as a chlorinating agent) and moisture, further contributing to the formation of this impurity. scispace.com Controlling the amount of acetic acid in the solvent and optimizing the quantity of thionyl chloride were crucial steps to limit this impurity to acceptable levels. scispace.com

Incomplete reactions during the multi-step synthesis of Afatinib can result in the presence of unreacted starting materials and intermediates in the final product. daicelpharmastandards.com One of the key intermediates in the Afatinib synthesis is N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine, also known as Intermediate-1. syncsci.comsyncsci.comscispace.com This compound can persist as an impurity if the subsequent amidation reaction does not proceed to completion. syncsci.comscispace.com

The synthesis of Afatinib involves several precursor compounds, such as 2-amino-4-chlorobenzoic acid and 4-[(3-chloro-4-fluorphenyl) amino]-6-nitro-7-fluoro quinazoline (B50416), which could potentially be carried through as impurities if not fully consumed in the synthetic sequence. syncsci.commdpi.com

Chemicals used throughout the manufacturing process, such as reagents, solvents, and catalysts, can also appear as impurities in the final API. veeprho.com The synthesis of Afatinib employs various reagents, including thionyl chloride or oxalyl chloride as chlorinating agents, and solvents like N,N-dimethylacetamide, methanol (B129727), and acetonitrile (B52724). veeprho.comscispace.com As previously mentioned, the solvent N,N-dimethylacetamide was identified as a source of acetic acid, which led to the formation of the acetamide impurity. syncsci.comsyncsci.com

Catalysts used in the synthesis, such as potassium tert-butoxide and Raney-Nickel, could also lead to elemental impurities if not adequately removed during purification. veeprho.commdpi.com

Degradation Products of Afatinib

Degradation products result from the chemical breakdown of the Afatinib molecule itself. This degradation can be induced by external stress factors or can occur over time during storage.

Forced degradation studies are conducted to understand the inherent stability of a drug and to identify potential degradation products that might form under various stress conditions. nih.gov Afatinib has been found to be unstable under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stress conditions. nih.gov

These studies have identified several degradation impurities. syncsci.com One major degradant is Afatinib N-Oxide. syncsci.comsyncsci.comscispace.com Another significant degradation product is 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one, referred to as the "hydroxy impurity". syncsci.comsyncsci.comscispace.com In one comprehensive study, a total of 11 unknown degradation products were characterized after subjecting Afatinib to various stress conditions. nih.gov The presence of these impurities underscores the importance of a validated stability-indicating analytical method to monitor the quality of Afatinib. nih.govsyncsci.com

Table 1: Known Afatinib Impurities and Their Classification

| Impurity Name | Type | Origin / Formation Condition |

|---|---|---|

| (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6- yl) acetamide (Acetamide Impurity) | Process-Related (By-product) | Reaction of Intermediate-1 with acetic acid from N,N-dimethylacetamide solvent. syncsci.comsyncsci.com |

| N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1) | Process-Related (Intermediate) | Incomplete amidation reaction during synthesis. syncsci.comscispace.com |

| Acetic Acid | Process-Related (Reagent) | Present as an impurity in N,N-dimethylacetamide or formed from its degradation. syncsci.comscispace.comsyncsci.com |

| Afatinib N-Oxide | Degradation | Formed under stress conditions, particularly oxidative stress. syncsci.comsyncsci.comscispace.com |

| 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one (Hydroxy Impurity) | Degradation | Formed under stress/degradation conditions. syncsci.comsyncsci.comscispace.com |

| Afatinib Maleic Acid Adduct | Degradation | Potential adduct formed with the maleate (B1232345) counter-ion. veeprho.com |

| 2-Hydroxy 3-dimethylamino Afatinib Impurity | Degradation | Likely formed during storage or under stress conditions. daicelpharmastandards.com |

| 4-Hydroxy 4-Dedimethylamino Afatinib | Degradation | Likely formed during storage or under stress conditions. daicelpharmastandards.com |

| Afatinib Bis-dimethylamino Impurity | Degradation | Likely formed during storage or under stress conditions. daicelpharmastandards.com |

Impurities can also form during the storage of the drug substance or product, even under recommended conditions. daicelpharmastandards.com These are often the result of slow degradation processes such as hydrolysis in the presence of humidity or oxidation from exposure to air. veeprho.com The types of impurities formed during storage often overlap with those identified in stress degradation studies. For instance, hydrolysis products can form in high humidity environments, and oxidative degradation can occur with exposure to air or light. veeprho.com Therefore, proper packaging and controlled storage conditions are essential to minimize the formation of storage-related impurities. daicelpharmastandards.com

Formulation-Derived Impurities (from excipient interactions, in a research context)

In the context of pharmaceutical formulation, impurities can arise from interactions between the active pharmaceutical ingredient (API) and the excipients used to create the final dosage form. Research into Afatinib dimaleate has shown that the API is susceptible to degradation when it comes into contact with certain types of excipients, particularly during manufacturing processes that involve solvents. google.com

It has been unexpectedly discovered that when preparing granules or particles of Afatinib dimaleate, the use of pharmaceutically acceptable excipients with basic properties can lead to a degradation process. google.com This interaction results in the formation of a comparatively high amount of degradation products derived from the Afatinib API. The degradation can occur both during the manufacturing process, where a solvent may enhance the reaction, and during subsequent storage of the formulated product. google.com

Conversely, studies have demonstrated that by exclusively using pharmaceutically acceptable excipients that possess neutral or acidic properties, the interaction between the excipient and the API is minimized or prevented altogether. google.com This strategic selection of excipients leads to an improved product with enhanced stability. Prior attempts to improve Afatinib's properties through methods like wet granulation had resulted in hydrolytic decomposition and other degradation processes, highlighting the API's sensitivity to its chemical microenvironment. google.com The choice of excipients is therefore critical in preventing the formation of these formulation-derived impurities. nih.gov

Table 1: Impact of Excipient pH on Afatinib Dimaleate Stability in Formulation

| Excipient Property | Interaction with Afatinib Dimaleate | Outcome |

|---|---|---|

| Basic | Promotes degradation process google.com | Formation of a high amount of degradation products google.com |

| Neutral or Acidic | No or minimal interaction google.com | Improved product stability, less impurity formation google.com |

Emerging Classes of Impurities (e.g., N-Nitrosamine Drug Substance Related Impurities)

A significant concern that has emerged in the pharmaceutical industry is the presence of N-nitrosamine impurities, including a specific sub-class known as N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). thermofisher.comresolvemass.ca These compounds are of particular concern due to their classification as probable human carcinogens. acs.org NDSRIs are a type of nitrosamine (B1359907) impurity that originates directly from the drug's own chemical structure. resolvemass.ca

NDSRIs can form when a drug substance contains a vulnerable amine functional group (such as a secondary or tertiary amine) that reacts with nitrosating agents (like nitrites) under specific conditions. thermofisher.comresolvemass.ca These conditions can potentially occur during the manufacturing or storage of the drug product. resolvemass.ca The Afatinib molecule contains a secondary amine, making it susceptible to this reaction. chemicea.com

Consequently, N-Nitroso Afatinib impurities have been identified as a potential emerging class of impurities. These impurities are formed from the nitrosation of the Afatinib molecule itself. chemicea.com Regulatory agencies require manufacturers to conduct thorough risk assessments to identify potential sources of NDSRIs and to use validated analytical methods for their detection and control. thermofisher.comacs.org

Table 2: Identified N-Nitroso this compound

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|

| N-Nitroso this compound | (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(methyl(nitroso)amino)but-2-enamide pharmaffiliates.com | C₂₄H₂₄ClFN₆O₄ pharmaffiliates.com | 514.94 pharmaffiliates.com |

Mechanisms of Afatinib Impurity Formation

Hydrolytic Degradation Mechanisms

Hydrolysis is a major degradation pathway for afatinib (B358), occurring under acidic, basic, and neutral conditions. researchgate.net This process typically involves the cleavage of the butenamide side chain. joac.info

Under acidic conditions, such as in the presence of hydrochloric acid, afatinib undergoes hydrolysis which leads to the cleavage of the (dimethylamino)but-2-enamide group. joac.info This reaction results in the formation of at least two degradation products, identified as AFA-DP1 and AFA-DP2. joac.info The primary mechanism involves the acid-catalyzed cleavage of the amide bond. joac.info Studies have shown that with 0.1N HCl, approximately 8.51% degradation occurs within 2 hours. ijpsjournal.com One of the key impurities formed, AFA-DP2, results from the cleavage of the butenamide side chain, which is also observed in basic hydrolysis. joac.info

Table 1: Degradation Products from Acid-Catalyzed Hydrolysis of Afatinib

| Degradation Product | Formation Condition | Percent Degradation | Reference |

|---|---|---|---|

| AFA-DP1 | Acid Hydrolysis | Not specified | joac.info |

| AFA-DP2 | Acid and Base Hydrolysis | Not specified | joac.info |

In alkaline environments, facilitated by reagents like sodium hydroxide (B78521), afatinib is also prone to degradation. joac.info Base-mediated hydrolysis primarily results in the formation of a degradation product referred to as AFA-DP3. joac.info Similar to acid hydrolysis, this process involves the cleavage of the (dimethylamino) but-2-enamide (B7942871) group. joac.info One study noted that under alkaline conditions, two degradation products, DP6 and DP9, were observed. researchgate.net Another study using 0.1N NaOH for one hour resulted in 100% degradation of afatinib. ijpsjournal.com

Table 2: Degradation Products from Base-Mediated Hydrolysis of Afatinib

| Degradation Product | Formation Condition | Percent Degradation | Reference |

|---|---|---|---|

| AFA-DP3 | Base Hydrolysis | Not specified | joac.info |

| DP6 | Alkaline conditions | Not specified | researchgate.net |

| DP9 | Alkaline conditions | Not specified | researchgate.net |

Afatinib can also degrade under neutral aqueous conditions. researchgate.netcarnabio.com This hydrolysis is particularly relevant to the covalent bond formed between afatinib and cysteine residues in its target proteins. carnabio.com While this bond is stable within the solvent-inaccessible ATP-binding pocket of the EGFR protein, it is susceptible to hydrolysis under neutral aqueous conditions when exposed. carnabio.com One study observed a degradation of 0.89% after 2 hours under neutral conditions. ijpsjournal.com

Oxidative Degradation Mechanisms

Oxidative stress is another significant factor in the degradation of afatinib, leading to the formation of specific impurities. joac.inforesearchgate.net

Exposure to peroxide, such as hydrogen peroxide (H2O2), induces the oxidation of afatinib. joac.info This process leads to the formation of a specific degradation product, AFA-DP4. joac.info Another study identified an impurity, Afatinib-N-oxide, which formed when afatinib dimaleate was treated with a 5% hydrogen peroxide solution at 70°C for 2 hours, resulting in 3.17% of this specific impurity. scispace.comsyncsci.com Hydrogen peroxide can induce oxidative stress, which in turn can lead to the oxidation of various cellular components and drug molecules. nih.govnih.gov

Beyond specific peroxide-induced reactions, general oxidative processes can also contribute to the degradation of afatinib. joac.inforesearchgate.net The molecule is susceptible to oxidation, which can lead to the formation of various degradation products, including Afatinib-N-oxide. scispace.com The reactive nature of afatinib, particularly its acrylamide (B121943) group, makes it a target for oxidative reactions. syncsci.com These oxidative processes can be influenced by factors such as the presence of reactive oxygen species. nih.govresearchgate.net

Table 3: Degradation Products from Oxidative Degradation of Afatinib

| Degradation Product | Formation Condition | Percent Degradation | Reference |

|---|---|---|---|

| AFA-DP4 | Peroxide-mediated hydrolysis | Not specified | joac.info |

Photolytic Degradation Pathways

Afatinib demonstrates susceptibility to degradation when exposed to light, particularly in a liquid state. researchgate.net Forced degradation studies, conducted according to International Council for Harmonisation (ICH) guidelines, reveal that afatinib is labile under photolytic conditions when in solution, resulting in a degradation of 7.67%. researchgate.net Conversely, the drug is stable when exposed to light in its solid form. researchgate.net

The degradation process under light exposure leads to the formation of several photolytic degradation products. One study identified and characterized a total of eleven unknown degradation products using advanced analytical techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS/MS). researchgate.net While the specific structures of all photolytic impurities are complex, their formation underscores the necessity of protecting afatinib solutions from light to maintain the integrity of the drug. Another study noted a much lower degradation of 0.34% after 24 hours of photolytic stress. ijpsjournal.com A key hydrolytic cyclisation product, identified as 'CD 334', is noted as a chief impurity that can form, highlighting the drug's sensitivity. tga.gov.au

Thermal Degradation Processes

In contrast to its behavior under photolytic stress, afatinib is generally stable under thermal conditions. researchgate.netresearchgate.net Formal stability testing has shown that significant degradation does not occur when afatinib is subjected to heat. researchgate.net This suggests that thermal energy alone is not a primary driver for the breakdown of the afatinib molecule under typical storage and handling conditions. researchgate.netdergipark.org.tr While some synthetic processes are optimized to control for potential degradation impurities that could arise at elevated temperatures, specific thermal degradation products are not prominently reported as major impurities, confirming the drug's thermal robustness. syncsci.com

Specific Reaction Mechanisms Leading to Process Impurities

The synthesis of afatinib is a multi-step process that can generate various process-related impurities. jestr.org These impurities can arise from starting materials, incomplete reactions, or side reactions. daicelpharmastandards.com The synthetic route typically involves key steps such as nitro-reduction, amidation, and salification. syncsci.comsyncsci.com

During the amidation step, where the reactive acrylamide group is introduced, by-products can form. One identified process impurity is an acetamide (B32628) impurity, chemically known as (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide. syncsci.comsyncsci.com This impurity arises during the synthesis and its control is critical for the quality of the final product. syncsci.comsyncsci.com

Other process impurities identified include:

Intermediate-1 : N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine, which is an unreacted intermediate from the synthetic sequence. syncsci.comsyncsci.com

Afatinib Impurity JXH : This impurity is reported to form primarily during the condensation step of the synthesis. vulcanchem.com

Hydroxy impurity : 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one is another identified degradation and process impurity. syncsci.com

The control of these impurities to levels compliant with regulatory guidelines (often not more than 0.10%) is a key aspect of the manufacturing process. syncsci.comsyncsci.com

Adduct Formation Mechanisms

A significant pathway for the transformation of afatinib, particularly in a biological context, is through adduct formation. nih.govcancercareontario.ca Afatinib is designed with a reactive acrylamide group that functions as a Michael acceptor. mdpi.com This allows it to form covalent bonds with nucleophiles without the need for enzymatic catalysis. nih.gov

The primary mechanism is a Michael addition reaction, where electron-rich groups, such as the thiol group of cysteine residues in proteins, attack the β-carbon of the acrylamide moiety. mdpi.combiorxiv.orgbiorxiv.org This leads to the formation of stable, covalently bound adducts. nih.govfda.gov

Adducts with Biological Components : In the body, afatinib forms adducts with plasma proteins like albumin and hemoglobin. nih.govcancercareontario.cafda.gov It also reacts with small nucleophilic molecules such as glutathione (B108866) (GSH) and cysteine. mdpi.com This adduct formation is considered the main metabolic pathway for afatinib, as metabolism mediated by cytochrome P450 enzymes is negligible. nih.govmdpi.com The covalent binding to cysteine residue Cys797 of the Epidermal Growth Factor Receptor (EGFR) is the basis of its irreversible inhibitory action. biorxiv.orgbiorxiv.org Quantum mechanics/molecular mechanics (QM/MM) simulations have shown this reaction follows a classic Michael addition pathway, involving a stable intermediate, with the nucleophilic attack being the rate-limiting step. biorxiv.org

Adducts with Synthetic Components : While the focus is often on biological adducts, the reactive nature of the Michael acceptor means it could potentially react with nucleophilic species present during synthesis or in the final formulation, although this is less commonly reported than the formation of discrete process impurities.

This adduct formation is an equilibrium process, meaning the adducts can slowly release afatinib, which may contribute to its long terminal half-life in the body. tga.gov.aumdpi.com

Compound Information Table

Analytical Methodologies for Afatinib Impurity Profiling and Quantification

Chromatographic Method Development and Validation

The development and validation of chromatographic methods are crucial for ensuring the quality and safety of pharmaceutical products by accurately identifying and quantifying impurities. nih.gov For Afatinib (B358), a potent tyrosine kinase inhibitor, various sophisticated analytical techniques have been established to profile and quantify its related substances. These methods are designed to be specific, accurate, precise, and robust, adhering to guidelines set by the International Council for Harmonisation (ICH). ijpsjournal.comwjpls.org

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Afatinib and its impurities due to its high resolution, sensitivity, and precision. ijpsjournal.com It is widely employed in quality control to separate, identify, and quantify various process-related impurities and degradation products that may be present in the bulk drug or final dosage forms. patsnap.comgoogle.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for Afatinib impurity analysis. ijpsjournal.com Optimization of RP-HPLC methods involves a systematic approach to achieve the best possible separation of impurities from the active pharmaceutical ingredient (API) and from each other. chromatographyonline.com

Key optimization parameters include the composition of the mobile phase, pH, flow rate, and column temperature. For instance, one method utilized a C18 column with a mobile phase of methanol (B129727) and 0.1% triethylamine (B128534) (TEA) in water (65:35 v/v) at a pH of 3.3, with a flow rate of 1.0 mL/min and detection at 256 nm. ijpsjournal.com This method demonstrated good separation with Afatinib eluting at a retention time of 3.838 minutes. ijpsjournal.com Method robustness is tested by introducing small, deliberate changes to parameters like mobile phase composition and flow rate to ensure the method remains reliable under slight variations. ijpsjournal.comresearchgate.net

Interactive Table: Optimized RP-HPLC Parameters for Afatinib Analysis

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | C18 (Agilent, 100 mm x 4.6 mm, 2.5 µm) | ijpsjournal.com |

| Mobile Phase | Methanol : 0.1% TEA in Water (pH 3.3) | ijpsjournal.com |

| Ratio | 65:35 (v/v) | ijpsjournal.com |

| Flow Rate | 1.0 mL/min | ijpsjournal.com |

| Detection Wavelength | 256 nm | ijpsjournal.com |

For complex mixtures containing multiple impurities with different polarities, a gradient elution program is often necessary to achieve adequate separation within a reasonable timeframe. nih.govsynthace.com This involves changing the composition of the mobile phase during the analytical run. unige.ch

A developed HPLC method for detecting Afatinib dimaleate and its related substances employed a gradient elution using a dipotassium (B57713) hydrogen phosphate (B84403) buffer as mobile phase A and acetonitrile (B52724) as mobile phase B. patsnap.com The gradient program is designed to separate a wide range of impurities, including process impurities and degradation products, ensuring that even closely eluting peaks are resolved. patsnap.combrjac.com.br The development of a successful gradient program is critical for effectively controlling the quality of Afatinib and its formulations. patsnap.com

Interactive Table: Example of a Gradient Elution Program for this compound Analysis

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0 | 95 | 5 |

| 15 | 70 | 30 |

| 45 | 20 | 80 |

| 55 | 20 | 80 |

| 56 | 95 | 5 |

Source: Adapted from methodology for related substances. patsnap.com

The choice of stationary and mobile phases is fundamental to the selectivity and resolution of the chromatographic separation. For Afatinib and its impurities, C18 (octadecyl silane) columns are frequently used as the stationary phase due to their versatility and ability to separate a broad range of compounds. ijpsjournal.compatsnap.com Other stationary phases, such as those based on bonded amylose-trichlorobenzene carbamic acid ester, have been used specifically for the separation of isomers and degradation impurities. google.com

The mobile phase typically consists of an aqueous component (often a buffer to control pH) and an organic modifier like acetonitrile or methanol. ijpsjournal.compatsnap.com For example, a method for separating Afatinib isomers uses a mobile phase of n-hexane-ethanol-organic base solution. google.com The pH of the aqueous phase is a critical parameter, especially for ionizable compounds like Afatinib, as it directly influences retention time and peak shape. chromatographyonline.com Studies have shown that adjusting the pH of a dipotassium hydrogen phosphate buffer to 10.0 is effective for separating various related substances. patsnap.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles. This technology offers higher resolution, increased sensitivity, and much faster analysis times.

A stability-indicating UPLC method was developed for the determination of Afatinib and its five known impurities. researchgate.net This method achieved separation on an Acquity UPLC HSS PFP column (100 x 2.1 mm, 1.8 µm) with a run time of just 12 minutes. The mobile phase consisted of 0.1% v/v formic acid in water and acetonitrile, employing a gradient mode. researchgate.netresearchgate.net The method was validated to be highly sensitive, with a limit of quantification for the impurities ranging from 0.02 ppm to 0.05 ppm. researchgate.net UPLC is particularly advantageous for increasing sample throughput in quality control laboratories without compromising the quality of the analytical data.

Interactive Table: UPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm) | researchgate.net |

| Mobile Phase A | 0.1% v/v Formic Acid in Water | researchgate.net |

| Mobile Phase B | Acetonitrile | researchgate.netresearchgate.net |

| Flow Rate | 0.4 mL/min | researchgate.net |

| Column Temperature | 30°C | researchgate.net |

| Detection Wavelength | 258 nm | researchgate.net |

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for impurity profiling. ajrconline.orgijfmr.com They combine the separation power of LC with the identification capabilities of MS. humanjournals.com LC-MS/MS is especially valuable for the structural elucidation of unknown impurities and for quantifying trace-level impurities with high specificity and sensitivity. humanjournals.comnih.gov

Several LC-MS/MS methods have been developed for the quantification of Afatinib in various biological matrices, and these methodologies are directly applicable to impurity identification in pharmaceutical samples. researchgate.netresearchgate.netnih.gov For instance, a method using a C18 column with a gradient mobile phase of water (containing 0.1% ammonia) and acetonitrile was established for determining Afatinib, using multiple reaction monitoring (MRM) for detection. nih.gov This high sensitivity allows for the detection and identification of impurities that might be missed by conventional UV detectors. ijfmr.com The coupling of chromatography with mass spectrometry is indispensable for a comprehensive understanding of a drug's impurity profile. ajrconline.org

Spectroscopic Analytical Approaches for Impurity Detection

Spectroscopic techniques are invaluable for the analysis of afatinib and its impurities, offering both qualitative and quantitative data. These methods rely on the interaction of electromagnetic radiation with the analyte molecules.

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of afatinib and its impurities in bulk and pharmaceutical dosage forms. iajps.comresearchgate.net This method is based on the principle that molecules containing chromophores absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. vscht.cznih.gov The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. researchgate.net

For afatinib analysis, the maximum absorbance (λmax) is typically observed in the range of 246 nm to 258 nm, depending on the solvent system used. iajps.comresearchgate.netijpsjournal.comlongdom.org The development of a UV-spectroscopic method involves selecting an appropriate solvent in which the drug is soluble and stable. iajps.com Once the λmax is determined, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. iajps.comijpsjournal.com This calibration curve is then used to determine the concentration of afatinib and its impurities in test samples. The method's simplicity, cost-effectiveness, and rapidity make it suitable for routine quality control analysis. iajps.comresearchgate.net

Table 1: Parameters for UV-Visible Spectroscopic Analysis of Afatinib

| Parameter | Reported Values | Source(s) |

| Wavelength (λmax) | 246 nm, 256 nm, 258 nm | iajps.comresearchgate.netijpsjournal.comlongdom.org |

| Linearity Range | 5-25 µg/mL, 10-50 µg/mL | iajps.comresearchgate.netijpsjournal.com |

| Correlation Coefficient (r²) | 0.999 | iajps.comresearchgate.netijpsjournal.com |

| Solvent/Diluent | Sodium Citrate with Water, Methanol | iajps.comresearchgate.netijpsjournal.com |

Infrared (IR) spectroscopy is a powerful analytical technique used for the identification of functional groups within a molecule. ponder.ingnih.gov It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. ponder.ing An IR spectrum, which is a plot of absorbance or transmittance against wavenumber (cm⁻¹), serves as a unique molecular "fingerprint" and can be used to elucidate the structure of a compound. vscht.czfarmaciajournal.com

While not typically used for quantification of impurities, IR spectroscopy is highly valuable for identifying the presence of unexpected functional groups that may indicate an impurity. farmaciajournal.com By comparing the IR spectrum of a test sample of afatinib with that of a reference standard, any significant differences in the position, intensity, or shape of the absorption bands can suggest the presence of impurities. For instance, the appearance of a broad band in the 3200-3600 cm⁻¹ region could indicate the presence of an alcohol (O-H) impurity, while a sharp band around 1700-1750 cm⁻¹ might suggest a carbonyl-containing (C=O) impurity. ponder.inglibretexts.org This technique is particularly useful in identifying impurities that have different functional groups from the parent afatinib molecule.

Table 2: General Characteristic IR Absorption Ranges for Potential Functional Groups in Impurities

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Type of Vibration |

| Alcohols/Phenols (O-H) | 3200 - 3600 (broad) | Stretching |

| Amines/Amides (N-H) | 3300 - 3500 | Stretching |

| Alkanes (C-H) | 2850 - 3000 | Stretching |

| Alkenes (=C-H) | 3000 - 3100 | Stretching |

| Aromatics (=C-H) | 3000 - 3100 | Stretching |

| Carbonyls (C=O) | 1680 - 1750 (strong) | Stretching |

| Aromatic Rings (C=C) | 1400 - 1600 | In-ring Stretching |

Note: This table provides general ranges and the exact position of a peak can be influenced by the molecular structure. ponder.inglibretexts.org

Method Validation Parameters for Impurity Assays

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. researchgate.net For impurity assays, method validation is performed according to guidelines from the International Council for Harmonisation (ICH), ensuring the reliability and accuracy of the results. iajps.comsyncsci.com

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. ijpsr.com For this compound analysis, this is often demonstrated through forced degradation studies. researchgate.net In these studies, the drug substance is subjected to stress conditions like hydrolysis (acidic and basic), oxidation, heat, and photolysis to intentionally generate degradation products. researchgate.netnih.govresearchgate.net

The analytical method, typically a stability-indicating chromatographic method, must be able to separate the afatinib peak from all the degradation product peaks. researchgate.netnih.gov Successful separation, often confirmed using a photodiode array (PDA) detector to check for peak purity, demonstrates the specificity and stability-indicating nature of the method. researchgate.netresearchgate.net Studies on afatinib have shown that the drug is unstable under various stress conditions, leading to the formation of multiple degradation products. researchgate.netnih.gov The ability of the analytical method to resolve these products from the parent drug is a key validation parameter. researchgate.net

Table 3: Summary of Forced Degradation Conditions for Afatinib Specificity Studies

| Stress Condition | Reagent/Condition | Outcome | Source(s) |

| Acid Hydrolysis | 0.1 N HCl | Degradation Observed | sdiarticle4.com |

| Base Hydrolysis | 0.1 N NaOH | Degradation Observed | sdiarticle4.com |

| Oxidative Degradation | 3% Hydrogen Peroxide | Degradation Observed | sdiarticle4.com |

| Thermal Degradation | Heat | Degradation Observed | researchgate.net |

| Photolytic Degradation | UV light / Sunlight | Degradation Observed | researchgate.netsdiarticle4.com |

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. gmpsop.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. gmpsop.com For impurity quantification, the range should typically cover from the limit of quantification (LOQ) to 120% of the specification limit for the impurity. gmpsop.com

Linearity is typically evaluated by analyzing a series of at least five standard solutions at different concentrations. gmpsop.com A calibration curve is generated by plotting the analytical response (e.g., peak area) against the concentration. The relationship is assessed by calculating the correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1. ijpsjournal.comijpsjournal.com

Table 4: Linearity and Range Data from Validated Afatinib Analytical Methods

| Method Type | Linearity Range | Correlation Coefficient (r²) | Source(s) |

| UV-Spectroscopy | 5 - 25 µg/mL | 0.999 | iajps.comresearchgate.net |

| RP-HPLC | 10 - 50 µg/mL | 0.999 | ijpsjournal.comijpsjournal.com |

| UPLC | 0.12 - 0.36 mg/mL | 0.998 | researchgate.netlongdom.org |

| LC-MS/MS | 2 - 600 ng/mL | Not specified | ijpsr.com |

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of impurity standard is spiked into the sample matrix and the percentage of the impurity recovered is calculated. iajps.comijpsjournal.com For impurities, accuracy is assessed at multiple concentration levels, typically covering the specified range. ijpsjournal.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. iajps.comresearchgate.net

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, or with different analysts or equipment. iajps.comresearchgate.netlongdom.org

Precision is reported as the relative standard deviation (%RSD) of the measurements. researchgate.netlongdom.org

Table 5: Accuracy and Precision Data for this compound Assays

| Validation Parameter | Measurement | Acceptance Criteria | Reported Values | Source(s) |

| Accuracy | % Recovery | Typically 98-102% | 99.03% to 100.26% | iajps.comresearchgate.netlongdom.org |

| Repeatability (Intra-day Precision) | % RSD | Typically < 2% | 0.2941 | iajps.comresearchgate.net |

| Intermediate Precision (Inter-day Precision) | % RSD | Typically < 2% | < 0.147, 0.298 | iajps.comresearchgate.netlongdom.org |

Detection and Quantification Limits (LOD/LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of analytical methods used for impurity profiling. They determine the lowest concentration of an impurity that can be reliably detected and quantified, respectively. For this compound analysis, various chromatographic methods have been developed and validated, with their LOD and LOQ values established to ensure high sensitivity.

In a chiral High-Performance Liquid Chromatography (HPLC) method developed for the quantification of the R-isomer of afatinib, the LOD and LOQ were found to be 0.00005 mg/mL and 0.00015 mg/mL, respectively. wjpls.org These low values indicate the method's high sensitivity in detecting and quantifying this specific chiral impurity. wjpls.org For a reversed-phase HPLC (RP-HPLC) method, the LOD and LOQ for afatinib were determined to be 0.5174 µg/mL and 0.2739 µg/mL, respectively. ijpsjournal.com

Another validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method reported the limit of quantification for five known impurities of afatinib to be in the range of 0.02 ppm to 0.05 ppm, highlighting the method's sensitivity for trace-level impurity quantification. researchgate.net A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of afatinib in human plasma established a lower limit of quantification at 1.00 ng/mL. researchgate.net

The determination of LOD and LOQ is often based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. wjpls.org These parameters are crucial for ensuring that the analytical method is sensitive enough to detect and quantify impurities at levels that are relevant to the safety and quality of the drug product.

Table 1: Detection and Quantification Limits for Afatinib and its Impurities in Various Analytical Methods

| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Afatinib R-isomer | Chiral HPLC | 0.00005 mg/mL | 0.00015 mg/mL |

| Afatinib | RP-HPLC | 0.5174 µg/mL | 0.2739 µg/mL |

| Five Known Impurities | UPLC | - | 0.02 - 0.05 ppm |

| Afatinib | LC-MS/MS | - | 1.00 ng/mL |

Robustness and Ruggedness Evaluation

Robustness and ruggedness are essential validation parameters that demonstrate the reliability of an analytical method during normal use. Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness is a measure of the method's reproducibility under various conditions, such as different analysts, instruments, or laboratories. researchgate.netnih.gov

For the analysis of afatinib and its impurities, robustness is typically evaluated by introducing small changes to critical method parameters and observing the effect on the results. In a chiral HPLC method for afatinib, robustness was assessed by varying the flow rate of the mobile phase from 0.6 to 0.8 mL/min (nominal 0.7 mL/min) and the column temperature to 15°C and 25°C (nominal 20°C). wjpls.org No significant changes in the assay values were observed under these varied conditions, confirming the method's robustness. wjpls.org

Another study on an RP-HPLC method for afatinib provided a detailed robustness evaluation, with the results summarized in the table below. ijpsjournal.com The parameters varied included flow rate, mobile phase composition, and detection wavelength. The relative standard deviation (%RSD) for the peak area was calculated and found to be less than 2%, indicating the method's robustness. ijpsjournal.com

Table 2: Robustness Study of an RP-HPLC Method for Afatinib

| Parameter Varied | Variation | %RSD |

| Flow Rate | 0.9 mL/min | 0.14 |

| 1.1 mL/min | 0.62 | |

| Mobile Phase Composition | 64% Methanol + 36% Water | 0.20 |

| 66% Methanol + 34% Water | 0.57 | |

| Wavelength | 255 nm | 0.26 |

| 257 nm | 0.16 |

Ruggedness, often assessed through intermediate precision, was evaluated for a chiral HPLC method by having two different analysts perform the analysis on the same day. The results, presented in the table below, demonstrate good agreement between the two analysts, confirming the method's ruggedness. wjpls.org

Table 3: Intermediate Precision/Ruggedness Data for Afatinib Analysis

| Injection No. | Area of R-Isomer (Analyst 1) | Area of R-Isomer (Analyst 2) |

| 1 | 17258 | 17548 |

| 2 | 17664 | 17245 |

| 3 | 17542 | 17745 |

| 4 | 17645 | 17652 |

| 5 | 17589 | 17489 |

| Mean | 17539.6 | 17535.8 |

| %RSD | 0.9 | 1.1 |

System Suitability Testing Criteria

System suitability testing (SST) is an integral part of chromatographic methods, ensuring that the analytical system is performing adequately for the intended analysis. pharmaguideline.com SST is performed before the analysis of any samples to verify that the resolution and reproducibility of the system are sufficient. pharmaguideline.com The acceptance criteria for SST are established during method validation and are based on guidelines from regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH). pharmaguideline.com

For methods analyzing afatinib and its impurities, SST parameters typically include:

Resolution (Rs): This measures the separation between two adjacent peaks. A minimum resolution is required to ensure accurate quantification of each component.

Tailing Factor (T): Also known as the symmetry factor, this measures the asymmetry of a chromatographic peak. A value close to 1 indicates a symmetrical peak.

Theoretical Plates (N): This is a measure of the column's efficiency. A higher number of theoretical plates indicates better separation efficiency.

Repeatability (%RSD): The precision of replicate injections of a standard solution is assessed by calculating the relative standard deviation of the peak areas.

While specific SST criteria for a particular this compound method are defined within that method's validation, representative acceptance criteria for a chromatographic method for a similar class of drugs (tyrosine kinase inhibitors) are presented in the table below.

Table 4: Typical System Suitability Testing Criteria for Chromatographic Analysis

| Parameter | Acceptance Criteria |

| Resolution (Rs) | NLT 2.0 |

| Tailing Factor (T) | NMT 1.5 |

| Theoretical Plates (N) | NLT 3000 |

| Repeatability (%RSD for replicate injections) | NMT 2.0% |

Analytical Quality by Design (AQbD) Principles in Impurity Method Development

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to the development of analytical methods. ijpsjournal.comnih.gov It aims to build quality into the method from the outset, rather than relying on testing to ensure quality. nih.gov The application of AQbD principles to the development of methods for this compound analysis leads to more robust and reliable methods that are well understood and consistently meet their performance requirements. ijpsjournal.comijpsjournal.com

The AQbD process for developing an impurity profiling method for afatinib typically involves the following steps:

Defining the Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. nih.gov This includes identifying the impurities to be monitored, the required sensitivity (LOD/LOQ), accuracy, and precision. nih.gov The ATP serves as a guide for method development and validation. nih.gov

Risk Assessment: A risk assessment is performed to identify the critical method parameters (CMPs) that are most likely to impact the critical quality attributes (CQAs) of the method. nih.gov CQAs are the performance characteristics of the method, such as resolution between the main peak and impurity peaks, peak tailing, and analysis time. CMPs are the variables in the method, such as mobile phase composition, pH, column temperature, and flow rate.

Method Optimization using Design of Experiments (DoE): Design of Experiments is a statistical tool used to systematically study the effects of multiple CMPs on the CQAs. celonpharma.com By performing a series of experiments where the CMPs are varied in a structured manner, a mathematical model can be developed that describes the relationship between the parameters and the method's performance. This allows for the identification of the optimal method conditions.

Establishing the Method Operable Design Region (MODR): The MODR is a multidimensional space of the CMPs within which the method is known to consistently meet its performance criteria (CQAs). nih.gov Operating within the MODR ensures the robustness of the method.

Control Strategy and Lifecycle Management: A control strategy is developed to ensure that the method remains in a state of control throughout its lifecycle. This includes defining system suitability criteria and a plan for monitoring the method's performance over time.

By employing an AQbD approach, the development of analytical methods for this compound profiling becomes a more efficient and scientifically sound process, resulting in methods that are robust, reliable, and fit for their intended purpose. ijpsjournal.comijpsjournal.com

Isolation and Structural Elucidation of Afatinib Impurities

Isolation Strategies for Individual Impurities

The separation and purification of individual impurities from the bulk afatinib (B358) substance is a challenging yet crucial first step. This process relies heavily on advanced chromatographic techniques that can resolve structurally similar compounds.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for isolating afatinib impurities. This method allows for the separation of compounds in a larger scale compared to its analytical counterpart, enabling the collection of sufficient quantities of each impurity for subsequent structural analysis. researchgate.net For instance, major degradation products of afatinib have been successfully isolated using preparative LC. researchgate.net The selection of the stationary phase, mobile phase composition, and gradient elution parameters are critical for achieving optimal separation.

Other Chromatographic Separation Techniques

Beyond preparative HPLC, other chromatographic methods are instrumental in the separation of afatinib and its related substances. Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage with its ability to provide rapid and high-resolution separations. researchgate.netindiandrugsonline.org A validated stability-indicating UPLC method has been developed to separate afatinib from five of its known impurities in a short run time of 12 minutes. researchgate.netindiandrugsonline.org This method utilizes a reverse-phase gradient mode with an Acquity UPLC HSS PFP column. researchgate.netindiandrugsonline.org The mobile phase typically consists of an aqueous component, such as 0.1% v/v formic acid in Milli-Q water, and an organic solvent like acetonitrile (B52724). researchgate.netindiandrugsonline.org Such methods are crucial for both the initial detection and subsequent isolation of impurities.

Advanced Spectroscopic Characterization Techniques

Once isolated, a battery of sophisticated spectroscopic techniques is employed to definitively determine the chemical structure of each impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for the structural elucidation of afatinib impurities. syncsci.comsyncsci.comdaicelpharmastandards.com These techniques provide detailed information about the chemical environment of each atom within a molecule, allowing for the precise mapping of its structure. For example, the structure of a newly identified process impurity, an acetamide (B32628) impurity, was confirmed using ¹H NMR and ¹³C NMR analysis, alongside other spectroscopic methods. syncsci.comsyncsci.com Similarly, the structures of two major degradation products were confirmed by conducting ¹H and ¹³C NMR experiments. researchgate.net The comprehensive characterization data provided by suppliers of afatinib impurity standards invariably includes ¹H NMR and ¹³C NMR spectra. daicelpharmastandards.com

Table 1: Spectroscopic Data for a Known this compound

| Technique | Data | Reference |

| ¹H NMR | Chemical shifts and coupling constants consistent with the proposed structure. | syncsci.comdaicelpharmastandards.com |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. | syncsci.comdaicelpharmastandards.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Structural Information

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (MS/MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netresearchgate.netsyncsci.com LC-MS provides the molecular weight of the impurity, offering the first clue to its identity. syncsci.com For instance, the initial characterization of a hydroxy impurity and an Afatinib-N-oxide impurity was based on their protonated molecular masses obtained from LC-MS data. syncsci.com

Tandem mass spectrometry (MS/MS) takes this a step further by fragmenting the parent ion and analyzing the resulting daughter ions. syncsci.com This fragmentation pattern provides crucial structural information. syncsci.com The structure of a new process impurity was initially presumed based on LC-MS/MS data before being confirmed by synthesis and further spectroscopic analysis. syncsci.comsyncsci.com LC-MS/MS methods have also been developed for the quantification of afatinib in human plasma, demonstrating the versatility of this technique. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of an unknown impurity. joac.info Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, which can be used to deduce the molecular formula of the compound. For example, the HRMS spectrum of a degradation product showed a protonated molecular ion peak that allowed for the confirmation of its molecular formula. joac.info This information, combined with data from other spectroscopic techniques, provides unequivocal structural confirmation. Major oxidative degradation products of other drugs have been identified using HRMS in conjunction with NMR techniques. researchgate.net

Table 2: Advanced Spectroscopic Techniques for this compound Characterization

| Technique | Application | Key Findings | References |

| ¹H NMR | Provides information on the proton environment in the molecule. | Confirmed the structure of a new acetamide process impurity. | syncsci.comsyncsci.comdaicelpharmastandards.com |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Used in conjunction with ¹H NMR to elucidate the structure of degradation products. | syncsci.comsyncsci.comdaicelpharmastandards.com |

| LC-MS | Determines the molecular weight of the impurity. | Initial characterization of hydroxy and N-oxide impurities. | researchgate.netresearchgate.netsyncsci.com |

| MS/MS | Provides structural information through fragmentation patterns. | Presumed the structure of a new process impurity based on fragmentation data. | syncsci.comsyncsci.com |

| HRMS | Determines the precise elemental composition. | Confirmed the molecular formula of a degradation product. | joac.info |

Chiroptical Methods for Stereochemical Assignment

The afatinib molecule contains a chiral center in its (S)-tetrahydro-3-furanyl-oxy side chain, meaning it can exist in different stereoisomeric forms. ontosight.ainih.gov Impurities may include the corresponding (R)-enantiomer or other diastereomers, which can have different pharmacological and toxicological profiles. Therefore, confirming the stereochemistry of any related impurity is a critical aspect of its structural elucidation. While classical X-ray crystallography provides definitive proof of stereochemistry, it is not always feasible as it requires a suitable single crystal, which can be difficult to grow. researchgate.net

Chiroptical methods offer a powerful alternative for determining the absolute configuration of chiral molecules directly in solution. researchgate.net These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance. The primary methods include:

Vibrational Circular Dichroism (VCD): This technique measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized ultraviolet-visible light. It is particularly useful for molecules with chromophores near a stereocenter.

Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using left and right circularly polarized incident light. researchgate.net

Although specific studies applying VCD or ROA to afatinib impurities are not widely published, the principles are highly relevant. The process involves comparing the experimentally measured chiroptical spectrum with spectra predicted by quantum chemical calculations for each possible stereoisomer. A match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration.

In practice, the separation of stereoisomers is often first achieved using chiral chromatography. High-performance liquid chromatography (HPLC) methods using chiral stationary phases, such as those based on immobilized amylose, have been developed to separate afatinib from its enantiomer and other isomers. researchgate.netgoogle.com

| Impurity Type | Description | Relevance/Method of Detection | Reference |

|---|---|---|---|

| Enantiomer (AFTN-R) | The (R)-enantiomer of afatinib, where the stereochemistry at the tetrahydrofuran (B95107) ring is inverted. | Separated and detected using chiral HPLC. | google.com |

| Cis-Isomer (Impurity D) | A diastereomer related to the geometry of the butenamide side chain. | Separated from the main compound and other impurities by chiral HPLC. | google.com |

| Atropisomers | Stereoisomers resulting from hindered rotation around a single bond. The potential for atropisomerism exists in complex molecules like afatinib. | Mentioned as a general class of isomers relevant in drug discovery, with chiral HPLC being a key analytical tool. | researchgate.net |

Computational Chemistry Approaches in Impurity Structure Prediction

Computational chemistry has become an indispensable tool in modern pharmaceutical analysis, aiding in the prediction and confirmation of impurity structures. These in silico methods can model molecular structures, predict their properties, and simulate their spectroscopic signatures, providing crucial data that complements experimental findings.

One of the most powerful and widely used computational techniques is Density Functional Theory (DFT) . DFT calculations are employed to:

Predict Molecular Geometries: By optimizing the geometry of a proposed impurity structure, researchers can obtain the most stable three-dimensional conformation.

Calculate Spectroscopic Data: DFT can predict NMR chemical shifts, infrared vibrational frequencies, and chiroptical spectra (VCD, ECD) for a hypothesized structure. conferencebr.com These predicted data can then be compared with experimental results to confirm the impurity's identity.

Assess Reactivity and Stability: Computational models can illuminate the mechanisms of impurity formation. For instance, DFT has been used to study the Michael addition reaction involving the acrylamide (B121943) "warhead" of afatinib. researchgate.net By calculating reaction barriers and analyzing electronic properties, researchers can predict the likelihood of side reactions that lead to the formation of covalent adducts and other impurities. researchgate.net

Studies have utilized DFT to examine the electronic properties of afatinib-related structures, revealing strong correlations between calculated descriptors and reaction barriers. researchgate.net This approach helps in understanding structure-activity relationships and predicting the formation of process-related impurities. Furthermore, computational modeling has been applied to design and evaluate new afatinib derivatives, demonstrating the capacity of these methods to predict molecular interactions and properties relevant to both efficacy and impurity profiling. nih.gov

| Computational Method | Application | Findings/Purpose | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction profiles and electronic properties of afatinib-related olefins. | Revealed strong correlations between reaction barriers and electronic properties, helping to predict the formation of impurities via Michael addition. | researchgate.net |

| Molecular Docking & In Silico ADMET Analysis | Modeling of new afatinib derivatives to evaluate their interaction with biological targets and predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET). | Aids in understanding the potential biological impact of novel structures related to afatinib. | nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and interactions within modeled afatinib derivatives. | Provides deeper insight into the stability and electronic structure of afatinib-related compounds. | nih.gov |

| Theoretical Modeling | Studying the conformation and dynamics of anti-cancer drugs, including afatinib, in solution. | Helps understand how environmental factors, like solvents, affect the drug's structure, which can be relevant to degradation pathways. | swinburne.edu.au |

Synthetic Strategies for Afatinib Impurity Reference Standards

Design of Chemical Synthesis Routes for Identified Impurities

The synthesis of Afatinib (B358) impurities requires tailored chemical routes that often leverage intermediates from the primary Afatinib synthesis or use the final drug molecule as a starting material. The design strategy depends on whether the target is a process impurity, arising during manufacture, or a degradation product, formed during storage or administration.

Several process-related impurities have been identified and synthesized for use as reference standards. One notable example is the acetamide (B32628) impurity, chemically known as (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide. syncsci.comsyncsci.com Its synthesis is logically designed starting from a key intermediate in the Afatinib manufacturing process, N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1). syncsci.com The synthesis is achieved through the acetylation of this diamine intermediate. syncsci.com

Another significant process impurity, which also serves as a penultimate intermediate in some synthetic routes for Afatinib itself, is (S,E)-4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide. lookchem.com The synthetic route for this impurity involves the reaction of 6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline with 4-bromocrotonyl chloride. lookchem.com

Degradation impurities are typically synthesized by subjecting the Afatinib molecule to conditions that mimic or accelerate its degradation pathways. For instance, a specific degradation impurity is prepared by reacting Afatinib with an organic solvent under alkaline conditions. google.com Another impurity is intentionally synthesized by reacting Afatinib with dimethylamine (B145610), which can be present as a reagent or a lower-level impurity in other raw materials. google.com Oxidation products, such as Afatinib N-Oxide, can be formed using common oxidizing agents. syncsci.com

The following table summarizes the synthetic approaches for key Afatinib impurities.

| Impurity Type | Impurity Name | Synthetic Approach | Starting Material(s) | Key Reagents/Conditions |

| Process | Acetamide Impurity | Acetylation of an amine intermediate | N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine | Acetic anhydride |

| Process | Bromo-enamide Impurity | Acylation of an amine intermediate | 6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline | 4-bromocrotonyl chloride |

| Degradation | Alkaline Degradant | Base-catalyzed degradation | Afatinib | Sodium hydroxide (B78521), N,N-dimethylformamide |

| Degradation | Michael Adduct | Nucleophilic addition | Afatinib | Dimethylamine |

| Degradation | N-Oxide Impurity | Oxidation | Afatinib | Oxidizing agents (e.g., hydrogen peroxide) |

Optimization of Impurity Synthesis for Yield and Purity

Optimizing the synthesis of impurity standards is essential to obtain materials of sufficient quantity and high purity for analytical purposes. This involves the systematic adjustment of reaction parameters such as temperature, time, solvent, and reagent ratios.

For the synthesis of an alkaline degradation product, reaction conditions have been optimized to maximize yield and purity. google.com The process involves reacting Afatinib under basic conditions, with parameters such as the molar ratio of Afatinib to the base, reaction temperature, and duration being critical. google.com Post-reaction work-up, including pH adjustment to precipitate the product followed by filtration and drying, is crucial for isolating the impurity in a pure form, achieving yields of over 90% and purity exceeding 99%. google.com

In the synthesis of the acetamide process impurity, controlled reaction conditions resulted in a product with a 60% yield and an HPLC purity of 98.74%. syncsci.com The synthesis of another impurity generated by reacting Afatinib with dimethylamine is described as simple and efficient, yielding a product with purity greater than 98%, making it suitable for scale-up. google.com

General purification techniques are also optimized. Crystallization is a powerful method for enhancing the purity of the final impurity standard. For example, recrystallization from solvent systems like ethyl acetate/hexane has been shown to improve the purity of quinazoline (B50416) derivatives to over 99.4%.

The table below outlines key optimized parameters for the synthesis of specific Afatinib impurities.

| Impurity Name | Parameter | Optimized Condition | Result | Reference |

| Alkaline Degradant | Molar Ratio (Afatinib:Base) | 1:1 to 1:30 | High conversion | google.com |

| Temperature | 40-60 °C | Controlled reaction | google.com | |

| Time | 18-24 hours | Complete reaction | google.com | |

| Purification | pH adjustment, filtration | Purity: 99.45%, Yield: 90.2% | google.com | |

| Acetamide Impurity | Purification | Not specified | Purity: 98.74%, Yield: 60% | syncsci.com |

| Michael Adduct | Reagent Concentration | 30-40 wt% aqueous dimethylamine | Efficient reaction | google.com |

| Purification | Filtration | Purity: >98% | google.com |

Controlled Degradation Approaches for Impurity Generation